1-Penten-4-YN-3-OL
Description
Significance of Conjugated Unsaturated Alcohols in Organic Synthesis
Unsaturated alcohols, particularly those with conjugated systems of double and triple bonds, are of paramount importance in organic synthesis. Conjugation, the overlap of p-orbitals across adjacent sigma bonds, leads to the delocalization of pi electrons, which in turn imparts unique stability and reactivity to the molecule. masterorganicchemistry.comuniversalclass.com In compounds like conjugated dienes, this electron delocalization results in altered bond lengths and a distinct reactivity pattern compared to molecules with isolated double bonds. masterorganicchemistry.comuniversalclass.com
The presence of a hydroxyl group in conjugation with unsaturated systems further enhances their synthetic utility. The alcohol moiety can direct the stereochemical outcome of reactions, participate in intramolecular transformations, and be easily converted into other functional groups. α,β-Unsaturated carbonyl compounds, which feature a carbonyl group conjugated with an alkene, are well-studied examples of this principle. wikipedia.org This conjugation makes the β-carbon electrophilic and susceptible to conjugate addition reactions, a powerful tool for carbon-carbon bond formation. libretexts.org
Conjugated unsaturated alcohols serve as crucial intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. mdpi.com Their rigid structures and defined stereochemistry make them ideal starting materials for building molecular complexity. The interplay between the alcohol and the conjugated pi-systems allows for a diverse range of transformations, including selective reductions, oxidations, and rearrangement reactions, making them highly versatile synthons in the chemist's toolbox.
Structural Characteristics and Functional Group Interplay of 1-Penten-4-yn-3-ol
This compound, with the chemical formula C₅H₆O, is an acetylenic alcohol that possesses a unique molecular architecture. smolecule.com Its structure is characterized by a five-carbon chain containing a terminal vinyl group (a carbon-carbon double bond at position 1) and a terminal ethynyl (B1212043) group (a carbon-carbon triple bond at position 4). smolecule.comnih.gov A hydroxyl (-OH) group is located at the third carbon, which is a chiral center.
The defining feature of this compound is the strategic placement of its three functional groups—alkene, alkyne, and alcohol. This arrangement results in a conjugated system where the pi-orbitals of the double bond and the triple bond can interact, influenced by the adjacent hydroxyl group. This structural complexity provides a platform for diverse reactivity not typically observed in simpler molecules. smolecule.com The interplay between these functionalities governs its chemical behavior:
Reactivity at Multiple Sites: The molecule presents several reactive sites. The alkene and alkyne moieties can undergo addition reactions, such as hydrogenation, with the potential for selective reduction of one unsaturated group over the other. smolecule.com Palladium catalysts, for instance, have been used for its hydrogenation. smolecule.com
Allylic Rearrangement: The presence of the hydroxyl group alpha to the vinyl group makes the system susceptible to allylic rearrangement, where the double bond and the hydroxyl group can effectively switch positions. smolecule.com This can lead to the formation of isomeric compounds like 3-methyl-2-penten-4-yn-1-ol. smolecule.com
Influence of the Hydroxyl Group: The alcohol functionality can act as a directing group in certain reactions and can be derivatized to modulate the molecule's reactivity. Its presence also allows for the formation of metal alkoxides, which can influence subsequent intramolecular or intermolecular reactions.
Complex Coordination: The molecule's unsaturated system can participate in complex coordination chemistry. For example, it has been shown to react with ruthenium vinyl carbenes to form cyclic organometallic structures. smolecule.com
This intricate interplay of functional groups makes this compound a valuable building block for synthesizing more complex organic molecules and a model system for studying the reactivity of conjugated enyne systems. smolecule.com
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | pent-1-en-4-yn-3-ol | smolecule.comnih.gov |
| Molecular Formula | C₅H₆O | smolecule.comnih.gov |
| Molecular Weight | 82.10 g/mol | smolecule.com |
| Appearance | Colorless to light yellow liquid | smolecule.com |
| Boiling Point | ~121 °C | smolecule.com |
| Flash Point | 32 °C | smolecule.com |
| InChI Key | YALSXYCXTKPOFY-UHFFFAOYSA-N | smolecule.comnih.gov |
| SMILES | C=CC(C#C)O | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
pent-1-en-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-3-5(6)4-2/h1,4-6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALSXYCXTKPOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447914 | |
| Record name | 1-PENTEN-4-YN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14304-27-9 | |
| Record name | 1-Penten-4-yn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14304-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-PENTEN-4-YN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Penten-4-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 1 Penten 4 Yn 3 Ol
Catalytic Hydrogenation Reactions
The selective hydrogenation of the multiple unsaturated bonds within 1-penten-4-yn-3-ol presents a significant challenge and an area of active research. The ability to control the reduction of either the alkene or the alkyne functionality is crucial for the synthesis of valuable chemical intermediates.
Palladium-Catalyzed Hydrogenation Pathways and Selectivity
Palladium-based catalysts are widely employed for the hydrogenation of this compound. smolecule.com The efficiency and selectivity of these catalysts can be significantly influenced by the catalyst support and the presence of promoters or ligands. polimi.it Studies have evaluated various palladium catalysts for the hydrogenation of this compound, providing insights into catalyst performance and optimization for potential industrial applications.
The partial hydrogenation of acetylenic compounds like this compound is a critical step in the synthesis of various fine chemicals. polimi.it A major challenge in palladium-catalyzed partial hydrogenation is preventing the over-hydrogenation of the resulting alkene to the corresponding alkane. polimi.it Modifying palladium with promoters is a common strategy to enhance alkene selectivity. polimi.it For instance, the Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead, is known for its excellent selectivity in the hydrogenation of alkynes to cis-alkenes. polimi.it
Research has shown that colloidally prepared, ligand-modified palladium nanoparticles can exhibit exceptional chemoselectivity in the hydrogenation of alkynols. polimi.it In the case of 3-methyl-1-penten-4-yn-3-ol (B105895), a structurally similar compound, these advanced catalysts were found to be fully chemoselective to the corresponding alkenol, outperforming the traditional Lindlar catalyst. polimi.it This superior performance is attributed to the presence of the ligand on the palladium surface, which influences the accessibility of the active sites and the adsorption of the substrate. polimi.it
Continuous-Flow Liquid-Phase Hydrogenation Studies
Continuous-flow liquid-phase hydrogenation offers several advantages over batch processes for industrial applications, including enhanced safety, better process control, and easier scale-up. polimi.it The efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol has been evaluated under such continuous-flow conditions. chemicalbook.comsigmaaldrich.com These studies are crucial for developing efficient and scalable industrial processes.
In a comparative study, the performance of a standard palladium on alumina (B75360) (Pd/Al2O3) catalyst, the Lindlar catalyst, and ligand-modified colloidal palladium catalysts (c-Pd/C and c-Pd/TiS) were evaluated in the continuous-flow hydrogenation of various acetylenic compounds. polimi.it While the unpromoted Pd/Al2O3 catalyst showed poor selectivity, the Lindlar and the ligand-modified catalysts demonstrated high selectivity towards the corresponding olefins. polimi.it
| Catalyst | Substrate | Product Selectivity (%) | Reference |
| Pd/Al2O3 | 3-methyl-1-penten-4-yn-3-ol | 58 (to alkenol) | polimi.it |
| Lindlar Catalyst | 3-methyl-1-penten-4-yn-3-ol | 76 (to alkenol) | polimi.it |
| c-Pd/C | 3-methyl-1-penten-4-yn-3-ol | >99 (to alkenol) | polimi.it |
| c-Pd/TiS | 3-methyl-1-penten-4-yn-3-ol | >99 (to alkenol) | polimi.it |
Selective Reduction Strategies of Multiple Unsaturated Bonds
The selective reduction of either the double or the triple bond in enyne systems like this compound is a key synthetic challenge. The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions. For example, in the hydrogenation of a similar compound, valylene (3-methyl-1,4-pentadiene), both colloidal and Lindlar catalysts predominantly hydrogenate the internal double bond to yield isoprene, with only about 5% selectivity towards the reduction of the terminal double bond. polimi.it In contrast, "bare" palladium produces a mixture of products, including over-hydrogenated compounds. polimi.it This highlights the importance of catalyst design in achieving the desired selectivity in the reduction of molecules with multiple unsaturation. polimi.it
Allylic Rearrangement Processes
This compound can undergo allylic rearrangement, a reaction where the double bond shifts and the hydroxyl group migrates. This process is of significant interest as it leads to the formation of isomeric compounds with different structural and reactive properties.
Acid-Catalyzed Isomerization Mechanisms (e.g., Sulfuric Acid)
Sulfuric acid is a common catalyst for the allylic rearrangement of this compound and its derivatives. smolecule.comchemicalbook.com The acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol, for instance, yields a thermodynamic equilibrium mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.comgoogle.com The reaction typically proceeds at elevated temperatures, and the ratio of the cis and trans isomers can be influenced by the reaction conditions. chemicalbook.com
In a typical procedure, 3-methyl-1-penten-4-yn-3-ol is dissolved in a solvent like chloroform (B151607) or isopropyl ether, and dilute sulfuric acid is added. chemicalbook.com The reaction mixture is stirred at a controlled temperature, for example, 55°C for 2 hours. chemicalbook.com After the reaction, the organic layer is separated, washed, and dried, and the product is isolated by distillation. chemicalbook.com This method can yield the rearranged C6 alcohol in high percentages, with the cis isomer being the major product. chemicalbook.com
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Cis Isomer Proportion (%) | Reference |
| Sulfuric Acid (21.5%) | Chloroform | 55 | 2 | 3-methyl-2-penten-4-yn-1-ol | 85.1 | chemicalbook.com |
Role of Ionic Liquid Catalysis in Stereoselective Rearrangements
Recently, acidic ionic liquids have emerged as effective and environmentally friendly catalysts for the allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol. chemicalbook.com These catalysts offer several advantages over traditional mineral acids, including lower volatility, easier separation from the reaction products, and potential for recyclability. chemicalbook.com
One such ionic liquid, [HNMP]HSO4 (1-methylpyrrolidinium hydrogen sulfate), has been shown to be highly effective in catalyzing this rearrangement. chemicalbook.com When the reaction is carried out at 55°C for 6 hours using this ionic liquid, the proportion of the desired cis isomer of 3-methyl-2-penten-4-yn-1-ol can be increased to 88%. chemicalbook.com The ionic liquid can be easily separated by distillation and reused, retaining high activity over multiple cycles. This demonstrates the potential of ionic liquids to improve the stereoselectivity and sustainability of this important industrial reaction. chemicalbook.com
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Cis-Isomer Selectivity (%) | Catalyst Reusability | Reference |
| [HNMP]HSO₄ | Chloroform or Isopropyl ether | 55 | 6 | 3-methyl-2-penten-4-yn-1-ol | 88 | >90% activity after four cycles |
Formation and Control of cis- and trans-Isomers of Rearrangement Products
The allylic rearrangement of this compound, a tertiary propargyl alcohol, is a significant transformation that leads to the formation of primary allenic alcohols, specifically cis- and trans-3-methyl-2-penten-4-yn-1-ol. smolecule.com This rearrangement is typically catalyzed by acids, such as sulfuric acid. chemicalbook.com The reaction proceeds through a Meyer-Schuster rearrangement mechanism, which involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group, and finally tautomerization to the α,β-unsaturated carbonyl compound. wikipedia.org
In industrial applications, the mixture of rearrangement products typically contains a higher proportion of the cis-isomer (78–85%) compared to the trans-isomer (10–15%), along with some minor impurities. chemicalbook.com While optimizing reaction parameters like temperature, solvent, and acid concentration can influence the product distribution, complete elimination of the trans-isomer is generally not achieved through these measures alone. chemicalbook.com The two isomers can be separated by fractional distillation. chemicalbook.com
Recent research has explored the use of acidic ionic liquids as catalysts to improve the selectivity of this rearrangement. For instance, the use of [HNMP]HSO4, an acidic ionic liquid, has been shown to increase the proportion of the cis-isomer to 88% when the reaction is conducted at 55°C for 6 hours. chemicalbook.com A key advantage of using ionic liquids is their non-volatility, which simplifies their separation from the reaction products through distillation and allows for their recycling without a significant loss in catalytic activity. chemicalbook.com
Table 1: Isomer Distribution in the Rearrangement of this compound
| Catalyst | Condition | cis-Isomer (%) | trans-Isomer (%) | Source |
| Sulfuric Acid | Standard Industrial Process | 78-85 | 10-15 | chemicalbook.com |
| [HNMP]HSO4 | 55°C, 6h | 88 | Not specified | chemicalbook.com |
Hydrosilylation Reactions
Transition Metal Catalysis (e.g., Group 10 Metals, Platinum Complexes) in Hydrosilylation
The hydrosilylation of this compound, an enyne, has been investigated using various transition metal catalysts, with a significant focus on Group 10 metals such as platinum and palladium. researchgate.netacs.org Platinum complexes, in particular, are highly effective for the hydrosilylation of both alkenes and alkynes. researchgate.netmdpi.com Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃]) are well-known examples, though they can sometimes exhibit low selectivity. mdpi.com
Recent studies have explored the use of platinum complexes with N-heterocyclic carbene (NHC) ligands for the hydrosilylation of enynes. researchgate.net These catalysts have shown promise in achieving high activity and selectivity under mild conditions. researchgate.net The catalytic cycle for platinum-catalyzed hydrosilylation, as proposed by the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the platinum center, coordination of the unsaturated bond, migratory insertion, and reductive elimination to yield the final product. mdpi.com While palladium is a popular catalyst in many organic transformations, its application in hydrosilylation is comparatively limited. researchgate.net Nickel catalysts are also being explored as a more cost-effective alternative to precious metals like platinum. mdpi.comepfl.ch
Regioselectivity and Stereoselectivity in Unsaturated Systems
The hydrosilylation of enynes like this compound presents challenges in controlling regioselectivity and stereoselectivity due to the presence of both a double and a triple bond. chinesechemsoc.org The outcome of the reaction is highly dependent on the catalyst and reaction conditions. For instance, in the hydrosilylation of 1,3-enynes, iron-based catalysts with iminopyridine-oxazoline (IPO) ligands have been shown to promote the syn-addition of the Si-H bond to the alkyne group, with the silyl (B83357) group adding to the carbon atom closer to the alkene. researchgate.net
In palladium-catalyzed hydrosilylation of 1,3-enynes, the silicon group typically adds to the internal carbon of the alkyne, resulting in dienylsilanes with an (E)-configuration for the newly formed double bond. researchgate.net Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been found to catalyze the trans-addition of silanes to alkynes, a less common outcome. nih.gov The regioselectivity can also be influenced by the substrate itself; for example, the size of the substituent on the alkyne can determine whether the product is a 1,3-diene or an allene (B1206475) in silaboration reactions catalyzed by Group 10 metals. acs.org
Ligand Design and its Influence on Catalytic Efficiency
Ligand design plays a crucial role in determining the efficiency and selectivity of transition metal-catalyzed hydrosilylation reactions. researchgate.net For platinum catalysts, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to significantly enhance catalytic activity and selectivity. researchgate.net The steric and electronic properties of the ligands can be fine-tuned to control the reaction's outcome. For example, in the hydrosilylation of internal alkynes, bifunctional NHC ligands have been developed that lead to highly selective and effective processes under mild conditions. researchgate.net
In the context of palladium catalysis, the choice of ligand is also critical. For instance, in cross-coupling reactions, which share mechanistic similarities with hydrosilylation, the structure of amine ligands in palladium precatalysts can significantly affect catalyst activity and lifetime. ua.edu The development of air-stable palladium precatalysts that efficiently generate the active LPd(0) species is an area of active research. ua.edu For nickel-catalyzed hydrosilylation, pincer complexes have been found to be efficient for the anti-Markovnikov hydrosilylation of terminal alkenes. mdpi.com The design of ligands that can stabilize the metal center and facilitate the desired catalytic cycle is a key strategy for improving the performance of hydrosilylation catalysts. epfl.ch
Organometallic Reactions
Reactivity with Ruthenium Vinyl Carbenes
This compound exhibits interesting reactivity with ruthenium vinyl carbenes. smolecule.comsigmaaldrich.com Studies have shown that the reaction of 3-methyl-1-penten-4-yn-3-ol with a ruthenium vinyl carbene complex results in the formation of a ten-membered η²-olefin coordinated ruthenacycle. sigmaaldrich.comxmu.edu.cn This reaction involves the insertion of the alkyne and an intramolecular 1,2-migration of a group from the propargyl alcohol. xmu.edu.cnsigmaaldrich.com The migratory aptitude of different groups has been investigated, with the order being H > Ph > CH₃. xmu.edu.cn This transformation highlights the ability of this compound to participate in complex organometallic transformations and serves as a valuable substrate for studying reaction mechanisms in organometallic chemistry. smolecule.com
Table 2: Products of the Reaction of Ruthenium Vinyl Carbene with Propargyl Alcohols
| Propargyl Alcohol | Product | Yield (%) | Source |
| H-C≡C-C(OH)(Ph)₂ | Complex 2 | Good | xmu.edu.cn |
| H-C≡C-C(OH)(Ph)CH₃ | Complex 3 | Good | xmu.edu.cn |
| H-C≡C-CH(OH)Ph | Complex 4 | Moderate | xmu.edu.cn |
| H-C≡C-CH(OH)CH₃ | Complex 5 | Moderate | xmu.edu.cn |
| CH₂=CH-C(OH)(CH₃)C≡CH | Complex 6 | Not specified | xmu.edu.cn |
Formation and Characterization of Ruthenacycle Intermediates
The reaction of this compound and its derivatives with ruthenium complexes has been a subject of significant research, leading to the formation of intriguing ruthenacycle intermediates. These cyclic organometallic compounds are crucial in understanding the mechanisms of various ruthenium-catalyzed transformations.
Studies have shown that this compound, and specifically its methylated analogue 3-methyl-1-penten-4-yn-3-ol, reacts with ruthenium vinyl carbene complexes. sigmaaldrich.com This reaction proceeds through a tandem process involving the insertion of the alkyne and an intramolecular 1,2-migration of a substituent on the propargylic carbon. xmu.edu.cn The result is the formation of a ten-membered η²-olefin coordinated ruthenacycle. sigmaaldrich.comxmu.edu.cnsmolecule.com
The proposed mechanism for the formation of these ruthenacycles involves several key steps. xmu.edu.cn Initially, a regioselective [2+2] cycloaddition occurs between the ruthenium vinyl carbene and the alkyne moiety of the enynol. xmu.edu.cn This is followed by a cycloreversion that generates a new carbene intermediate. Subsequently, the hydroxyl group is activated by the ruthenium center, leading to the formation of a hydride-ruthenacycle. This intermediate then undergoes a 1,2-migration of a substituent from the adjacent carbon, followed by reductive elimination and coordination of the carbonyl and internal alkene to yield the final stable 18-electron ruthenacycle complex. xmu.edu.cn The migratory aptitude of the substituents has been observed to be in the order of H > Ph > CH₃. xmu.edu.cn
The characterization of these ruthenacycle intermediates relies heavily on spectroscopic techniques. NMR spectroscopy is particularly informative. For instance, the ¹H NMR spectra of these ten-membered ruthenacycles exhibit characteristic signals for the η²-olefin protons in the range of 4.3–5.5 ppm. xmu.edu.cn The ¹³C NMR spectra also show distinctive signals for the carbons of the η²-olefin, typically appearing between 75.24 and 81.06 ppm. xmu.edu.cn X-ray diffraction analysis has provided definitive structural confirmation for several of these ruthenacycle complexes, elucidating their ten-membered ring structure and the coordination of the olefin. xmu.edu.cn
In some cases, the reaction of diarylpropargyl alcohols with ruthenium(II) complexes can lead to the formation of five-membered ruthenacycles as primary intermediates. mdpi.com These can then undergo further transformations, such as aromatic C–H bond cleavage, to yield other complex structures like benzocyclobutenes. mdpi.com
Table 1: Spectroscopic Data for Characterization of Ruthenacycle Intermediates
| Spectroscopic Technique | Key Observables | Chemical Shift/Region |
|---|---|---|
| ¹H NMR | η²-olefin protons | ~ 4.3–5.5 ppm |
Contributions to Complex Coordination Chemistry
The unique bifunctional nature of this compound, possessing both alkene and alkyne moieties along with a hydroxyl group, makes it a versatile ligand in coordination chemistry. smolecule.com Its ability to interact with metal centers through its various functional groups allows for the formation of diverse and complex coordination compounds.
The reaction of this compound with ruthenium vinyl carbene to form a ten-membered η²-olefin coordinated ruthenacycle is a prime example of its role in complex coordination chemistry. smolecule.com This transformation showcases the compound's capacity to participate in intricate organometallic reactions, leading to the formation of macrocyclic metal complexes. xmu.edu.cnsmolecule.com
Furthermore, the hydroxyl group of this compound can be involved in coordination. For instance, in the formation of ruthenacycles, the hydroxyl group is activated by the ruthenium center, playing a direct role in the reaction mechanism. xmu.edu.cn This interaction demonstrates the hemilabile nature of the ligand, where one part of the molecule can dissociate and re-associate with the metal center during a catalytic cycle.
The coordination of this compound is not limited to ruthenium. While specific examples with other metals are less detailed in the provided context, its structural features suggest potential for coordination with a variety of transition metals. The alkyne and alkene groups can act as π-ligands, while the hydroxyl group can coordinate as a σ-donor. This versatility allows for the construction of multinuclear complexes and coordination polymers.
Other Significant Transformation Reactions
Nucleophilic Addition Reactions to Unsaturated Centers
The presence of both an alkene and an alkyne in this compound provides two electrophilic centers susceptible to nucleophilic attack. guidechem.com The reactivity of these centers allows for a variety of synthetic transformations.
One of the fundamental reactions for the synthesis of this compound and its derivatives itself involves a nucleophilic addition. The reaction of methyl vinyl ketone with an acetylide, such as calcium acetylide or ethynylmagnesium bromide, proceeds via nucleophilic addition to the carbonyl group. orgsyn.org
The resulting this compound can then undergo further nucleophilic additions. For instance, in the synthesis of functionalized thiazoles, thioamides have been shown to react chemoselectively with this compound derivatives in the presence of Ca(OTf)₂. researchgate.net This reaction highlights the ability to selectively target one of the unsaturated functionalities.
Table 2: Examples of Nucleophilic Addition Reactions
| Nucleophile | Substrate/Derivative | Product Type |
|---|---|---|
| Acetylide | Methyl vinyl ketone | This compound |
| Thioamide | This compound derivative | Functionalized thiazole |
Oxidation Reactions and Product Characterization
The oxidation of this compound and related acetylenic alcohols can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The presence of a secondary alcohol and unsaturated carbon-carbon bonds provides multiple sites for oxidation.
Oxidation of the secondary alcohol group in this compound would be expected to yield the corresponding ketone, 1-penten-4-yn-3-one. guidechem.com Conventional oxidizing agents such as manganese dioxide or chromate-based reagents like Jones reagent are often employed for the oxidation of secondary alcohols. google.com Aluminum alkoxides, such as aluminum isopropoxide, in the presence of acetone (B3395972) can also be used for this transformation. google.com
More vigorous oxidation can affect the carbon-carbon double and triple bonds. For example, oxidation of the related compound 2-penten-4-yn-1-ol (B1582349) with oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of aldehydes or carboxylic acids, likely through cleavage of the unsaturated bonds. smolecule.com
The characterization of the oxidation products relies on standard spectroscopic methods. For the expected ketone product, 1-penten-4-yn-3-one, the appearance of a carbonyl stretch in the infrared (IR) spectrum and the disappearance of the alcohol proton signal in the ¹H NMR spectrum would be key indicators. Further structural elucidation would be achieved through mass spectrometry and ¹³C NMR spectroscopy. The characterization of products from more extensive oxidation would involve similar techniques to identify the resulting aldehydes, ketones, or carboxylic acids. grafiati.com
Table 3: Potential Oxidation Products of this compound
| Oxidizing Agent | Site of Oxidation | Potential Product(s) |
|---|---|---|
| Manganese Dioxide, Jones Reagent | Secondary Alcohol | 1-Penten-4-yn-3-one |
| Aluminum Isopropoxide/Acetone | Secondary Alcohol | 1-Penten-4-yn-3-one |
Advanced Analytical and Computational Studies on 1 Penten 4 Yn 3 Ol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-penten-4-yn-3-ol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different proton environments within the molecule. The vinyl protons of the C=C double bond typically appear as multiplets in the downfield region, while the acetylenic proton of the C≡C triple bond resonates at a characteristic chemical shift. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) also gives a specific signal, and the hydroxyl proton itself often appears as a broad singlet that can be exchanged with D₂O.
¹³C NMR spectroscopy complements the proton data by providing definitive evidence for the carbon skeleton. spectrabase.com The carbons of the alkene and alkyne groups resonate in their characteristic regions, allowing for unambiguous identification. The chemical shift of the carbinol carbon is also a key indicator of the alcohol functionality. For substituted derivatives like 3-methyl-1-penten-4-yn-3-ol (B105895), ¹H NMR shows signals for methyl groups, vinyl protons, and the acetylenic proton. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₂) | 116.5 |
| C2 (CH) | 138.5 |
| C3 (CH-OH) | 62.7 |
| C4 (C≡) | 84.8 |
| C5 (≡CH) | 73.1 |
Data sourced from spectral predictions.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and for studying its fragmentation patterns, which provides further structural information. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound (82.10 g/mol for C₅H₆O). molport.com
Under electron ionization (EI), this compound undergoes characteristic fragmentation. Common fragmentation pathways include the loss of a water molecule (M-18) from the alcohol group, and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group. The analysis of these fragment ions helps to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. mdpi.com For derivatives such as 3-methyl-1-penten-4-yn-3-ol, the molecular ion peak appears at a mass-to-charge ratio corresponding to its molecular weight of 96.13 g/mol . nist.gov
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 83.049136 | 115.0 |
| [M+Na]⁺ | 105.03108 | 125.5 |
| [M+NH₄]⁺ | 100.07568 | 119.6 |
| [M+K]⁺ | 121.00502 | 117.7 |
| [M-H]⁻ | 81.034584 | 106.4 |
| [M+Na-2H]⁻ | 103.01653 | 116.4 |
| [M]⁺ | 82.041311 | 113.0 |
| [M]⁻ | 82.042409 | 113.0 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. mdpi.com The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent features in the IR spectrum of this compound include:
O-H Stretch: A broad and strong absorption band in the region of 3400-3650 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.org
≡C-H Stretch: A sharp, and often intense, band around 3300 cm⁻¹ is characteristic of the stretching vibration of the C-H bond in a terminal alkyne. libretexts.org
C=C Stretch: A medium intensity band in the range of 1640-1680 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond. libretexts.org
C≡C Stretch: A weak to medium, sharp absorption between 2100 and 2260 cm⁻¹ signifies the carbon-carbon triple bond stretch. libretexts.org
C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region is due to the C-O single bond stretching vibration.
The presence and position of these bands provide a spectroscopic fingerprint for this compound.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol | O-H Stretch | 3400 - 3650 (broad, strong) |
| Terminal Alkyne | ≡C-H Stretch | ~3300 (sharp, strong) |
| Alkene | C=C Stretch | 1640 - 1680 (medium) |
| Alkyne | C≡C Stretch | 2100 - 2260 (weak to medium, sharp) |
| Alcohol | C-O Stretch | 1000 - 1200 |
Data compiled from general spectroscopic principles. libretexts.org
Computational Chemistry Methodologies
Computational chemistry offers powerful insights into the properties and reactivity of this compound at the molecular level, complementing experimental findings.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of this compound and the intermediates and transition states involved in its reactions. These calculations can determine the geometries, energies, and electronic properties of these species. For instance, in studying the ozonolysis of unsaturated alcohols like 1-penten-3-ol, computational methods are used to characterize the intermediates and transition states, helping to elucidate the reaction mechanism. researchgate.net Such studies can provide a detailed understanding of reaction pathways that are difficult to probe experimentally.
Predictive modeling based on computational chemistry can forecast the chemical reactivity and selectivity of this compound. By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, it is possible to predict which sites of the molecule are most susceptible to nucleophilic or electrophilic attack. This information is valuable for designing new synthetic routes involving this compound and for understanding its behavior in complex reaction mixtures. The development of objective functions that include relative energies of isomers can lead to more chemistry-driven results in parameter optimization for these models. lanl.gov
Applications of 1 Penten 4 Yn 3 Ol in Contemporary Organic Synthesis
Role as a Building Block in Complex Organic Molecule Synthesis
1-Penten-4-yn-3-ol and its derivatives serve as foundational materials for the synthesis of more intricate organic molecules. smolecule.comnordmann.global The presence of multiple reactive sites—the terminal alkyne, the vinyl group, and the hydroxyl group—provides chemists with diverse options for strategic bond formation and functional group manipulation. smolecule.com
This compound is a key starting material for a variety of advanced chemical intermediates. Its derivatives can undergo a range of transformations to produce valuable scaffolds for further synthetic elaboration. smolecule.com
One of the significant reactions of its methylated analog, 3-methyl-1-penten-4-yn-3-ol (B105895), is the allylic rearrangement, which yields cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol. These isomers are themselves crucial intermediates in organic synthesis. Furthermore, research has shown that this compound can react with ruthenium vinyl carbenes to form complex ten-membered cyclic structures, demonstrating its utility in constructing complex ring systems. smolecule.com The strategic modification of this compound, for instance by introducing a bromine atom, creates versatile intermediates that can participate in cross-coupling reactions for further molecular assembly. ontosight.ai A potassium tert-butoxide (KOtBu)-promoted three-component coupling reaction involving aldehydes and alkynes has been developed as a straightforward method to access stereodefined (E)-1-en-4-yn-3-ol compounds. researchgate.net
Table 1: Key Intermediates Derived from this compound Analogs
| Precursor | Reaction Type | Resulting Intermediate(s) | Significance | Source(s) |
|---|---|---|---|---|
| 3-Methyl-1-penten-4-yn-3-ol | Allylic Rearrangement | cis/trans-3-Methyl-2-penten-4-yn-1-ol | Important intermediates in organic synthesis | |
| This compound | Reaction with Ruthenium Vinyl Carbene | Ten-membered η²-olefin coordinated ruthenacycle | Formation of complex cyclic scaffolds | smolecule.com |
Derivatives of this compound, particularly its methylated analog, are pivotal in the industrial synthesis of Vitamin A. chemicalbook.com The process involves the rearrangement of 3-methyl-1-penten-4-yn-3-ol to its isomeric form, 3-methyl-2-penten-4-yn-1-ol. chemicalbook.com The cis-isomer of this rearranged alcohol is a critical intermediate for the manufacture of Vitamin A, while the trans-isomer is not suitable for this pathway. chemicalbook.com These C6 intermediates are then elaborated through subsequent reactions with larger carbon chains to construct the full C20 backbone of Vitamin A. A highly selective synthesis of Vitamin A has been achieved utilizing (E)-3-methyl-2-penten-4-yn-1-ol in a palladium-catalyzed cross-coupling reaction. researchgate.net
The reactivity of the enyne alcohol system makes this compound and its derivatives useful precursors for various heterocyclic compounds. Research has demonstrated that derivatives of pent-1-en-4-yn-3-ol can react with thioamides in the presence of a calcium catalyst to afford functionalized thiazoles. researchgate.net The isomer (Z)-3-Methylpent-2-en-4-yn-1-ol, which can be derived from the methylated analog, is noted as an intermediate in the synthesis of specialty heterocyclic compounds. Furthermore, the reaction of nitrones with alkynylmagnesium bromides, a reaction applicable to the alkyne functionality of this compound, is used to prepare sterically shielded nitroxides of the pyrrolidine (B122466) and imidazolidine (B613845) series. researchgate.net
Significance in Pharmaceutical Development
The structural framework of this compound is a recurring motif in molecules of pharmaceutical interest. Its derivatives are explored as intermediates in the synthesis of new therapeutic agents and active pharmaceutical ingredients (APIs). smolecule.comnordmann.globallookchem.com
The methylated analog, 3-methyl-1-penten-4-yn-3-ol, is explicitly identified as an intermediate in pharmaceutical manufacturing. nordmann.global It is utilized in the synthesis of complex organic molecules that form the basis of active pharmaceutical ingredients (APIs). nordmann.global Similarly, the isomer (Z)-3-Methylpent-2-en-4-yn-1-ol is described as an important intermediate in the synthesis of various pharmaceutical compounds, where it facilitates the structural modification of molecules to create new drug candidates. lookchem.com
This compound and its analogs are valuable tools in medicinal chemistry for the design and synthesis of new bioactive molecules. ontosight.ai For example, 3-methyl-1-penten-4-yn-3-ol is involved in the synthesis of cytotoxic compounds such as pluraflavin A aglycon. The carbamate (B1207046) derivatives of substituted 1-penten-4-yn-3-ols are also considered valuable intermediates for synthesizing bioactive molecules and for research in medicinal chemistry. ontosight.ai The unique structural features and reactivity of these compounds allow for their exploration in creating novel drug candidates with potential therapeutic properties. lookchem.com
Table 2: Mentioned Compound Names
| Compound Name | CAS Number |
|---|---|
| This compound | 14304-27-9 |
| 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 |
| (Z)-3-Methylpent-2-en-4-yn-1-ol | 6153-05-5 |
| (E)-3-Methyl-2-penten-4-yn-1-ol | 6153-06-6 |
| 3-Ethyl-1-penten-4-yn-3-ol | 7250-92-2 |
| Thioamides | Not Applicable |
| Thiazoles | Not Applicable |
| Pyrrolidines | Not Applicable |
| Imidazolidines | Not Applicable |
| Pluraflavin A aglycon | Not Applicable |
Utility in Agrochemical Research and Development
This compound serves as a foundational scaffold in the exploration of new agrochemicals, including fungicides, herbicides, and insecticides. Its value lies in its trifunctional structure—possessing hydroxyl, alkenyl, and alkynyl groups—which allows for diverse chemical modifications to create a wide array of derivatives with potential biological activity. ontosight.aismolecule.comcymitquimica.com Research in this field often focuses on synthesizing these derivatives and screening them for efficacy against various agricultural pests and diseases.
The general strategy involves using this compound as a starting material or "building block." smolecule.com Modifications at its reactive sites can lead to compounds with enhanced potency, selectivity, and favorable environmental profiles. For instance, the carbamate functional group is known for its use in agrochemicals, and derivatives of this compound incorporating this group have been investigated for insecticidal and herbicidal properties. ontosight.ai
Research has shown that derivatives of similar chemical structures exhibit significant bioactivity. Studies on pyrazole (B372694) derivatives, which can be synthesized from precursors with similar functionalities, have demonstrated potent fungicidal effects against pathogens like Gaeumannomyces graminis var. tritici (the cause of take-all disease in wheat). researchgate.net Similarly, research into 1,3,4-oxadiazol-2-yl thioether derivatives has yielded compounds with good to moderate fungicidal activity against crop pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov The development of such compounds often begins with versatile chemical synthons like this compound.
The table below summarizes the types of derivatives and their potential applications in agrochemical research.
| Derivative Class | Potential Agrochemical Application | Target Pest/Pathogen Example | Research Finding Reference |
| Carbamates | Insecticide, Herbicide | General insect pests, Weeds | ontosight.ai |
| Pyrazoles | Fungicide | Gaeumannomyces graminis var. tritici | researchgate.net |
| Oxadiazole Thioethers | Fungicide | Sclerotinia sclerotiorum | nih.gov |
| Triazines | Herbicide, Plant Growth Control | Broadleaf weeds | google.combeilstein-journals.org |
While direct application of this compound as a pesticide is not common, its role as a precursor is critical for the discovery pipeline of new, potentially more effective and environmentally safer agricultural products. nih.gov
Contributions to Materials Science and Polymer Chemistry
The unique molecular architecture of this compound, featuring both a double bond (alkene) and a triple bond (alkyne), makes it a valuable monomer in materials science and polymer chemistry. ontosight.ai These unsaturated sites provide multiple points for polymerization and cross-linking, enabling the synthesis of polymers with tailored properties.
The compound can participate in polymerization reactions to form the main polymer backbone or act as a cross-linking agent to create a rigid, three-dimensional network structure from linear polymer chains. chempoint.comscribd.com Cross-linking significantly enhances the physical properties of materials, leading to increased rigidity, thermal stability, and resistance to chemical and mechanical stress. chempoint.com The hydroxyl group offers an additional reactive site for forming ester or ether linkages, further diversifying its utility in polymer synthesis.
One area of application is in the development of specialty polymers and copolymers. The incorporation of the ethynylene (–C≡C–) unit from this compound into a polymer backbone can influence the material's optoelectronic properties and planarity, which is a key approach for creating low HOMO levels in conjugated polymers. whiterose.ac.uk Furthermore, compounds with similar structures, such as vinyl monomers containing a hydroxyl group, are explored as fluorine-free crosslinkable monomers for creating materials like water-repellent compositions. google.com The ability to create cross-linked networks makes it a candidate for developing hydrogels and other advanced materials.
The table below outlines the functional groups of this compound and their specific roles in polymer synthesis.
| Functional Group | Role in Polymerization | Resulting Material Property | Research Finding Reference |
| Alkene (C=C) | Monomer for chain-growth polymerization; Site for cross-linking | Forms polymer backbone; enhances network structure | ontosight.aigoogle.com |
| Alkyne (C≡C) | Site for addition reactions and coupling; building block for conjugated polymers | Introduces rigidity; modifies electronic properties; cross-linking point | whiterose.ac.uk |
| Hydroxyl (-OH) | Site for step-growth polymerization (e.g., esterification); point of attachment for cross-linkers | Increases polarity and potential for hydrogen bonding; provides reactive handle | chempoint.comnih.gov |
The versatility of this compound as a monomer and cross-linking agent allows for its use in creating a diverse range of polymeric materials, from functional coatings to advanced electronic materials. ontosight.aiontosight.ai
Structure Activity Relationships in 1 Penten 4 Yn 3 Ol Derivatives
Impact of Alkyl Substitution on Reactivity and Selectivity
The substitution of alkyl groups at the carbinol carbon (C-3) of the 1-penten-4-yn-3-ol framework significantly impacts the reactivity and selectivity of its characteristic reactions, most notably the Meyer-Schuster rearrangement. This acid-catalyzed rearrangement converts propargyl alcohols into α,β-unsaturated aldehydes or ketones. wikipedia.orgresearchgate.net
For tertiary alcohols derived from this compound, such as 3-methyl-1-penten-4-yn-3-ol (B105895), the Meyer-Schuster rearrangement often competes with the Rupe rearrangement, which yields α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org The nature of the alkyl substituent can influence the balance between these two pathways. Larger, bulkier alkyl groups can sterically hinder the approach of the protonating agent or the subsequent intramolecular shifts, potentially altering the reaction rate and the ratio of Meyer-Schuster to Rupe products.
For instance, the acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol can be directed towards the formation of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.com The use of different acid catalysts, such as sulfuric acid or acidic ionic liquids, can influence the isomeric ratio of the products. chemicalbook.com
| Alkyl Substituent | Reaction Type | Product(s) | Observations |
| Methyl | Meyer-Schuster/Rupe Rearrangement | α,β-unsaturated ketone/aldehyde | Competition between pathways is observed. wikipedia.org |
| Methyl | Acid-catalyzed allyl rearrangement | (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol | Isomeric mixture is formed; ratio can be influenced by catalyst. chemicalbook.com |
Effects of Halogenation on Chemical Transformations
The introduction of halogen atoms onto the this compound skeleton dramatically alters its electronic properties and provides a handle for a diverse range of subsequent chemical transformations. Halogenation can occur at either the vinyl or the alkynyl positions, leading to distinct reactivity profiles.
For example, the reaction of propargyl alcohols with iodine or N-iodosuccinimide (NIS) can lead to an iodo-Meyer-Schuster rearrangement, directly affording α-iodo-α,β-unsaturated ketones. This transformation proceeds through the interception of an allenol intermediate by an electrophilic iodine species. The presence of the halogen in the product offers a valuable site for further functionalization through cross-coupling reactions.
The reactivity of halogenated this compound derivatives is also influenced by the nature of the halogen itself. The carbon-halogen bond strength decreases down the group (F > Cl > Br > I), making iodo- and bromo-substituted derivatives more susceptible to nucleophilic substitution and cross-coupling reactions.
| Halogenating Agent | Substrate | Product | Reaction Type |
| I₂ or NIS | Propargyl alcohols | α-Iodo-α,β-unsaturated ketones | Iodo-Meyer-Schuster rearrangement |
Influence of Aryl Substitution on Reaction Pathways
The incorporation of aryl substituents, typically at the terminal alkyne position, introduces electronic and steric effects that can significantly influence the reaction pathways of this compound derivatives. The electronic nature of the aryl group, whether electron-donating or electron-withdrawing, can modulate the reactivity of the alkyne moiety in various transition metal-catalyzed reactions.
A key reaction for aryl-substituted this compound derivatives is the Sonogashira cross-coupling reaction. beilstein-journals.org This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. The electronic properties of the substituents on the aryl ring of the this compound derivative can affect the rate and efficiency of this coupling. Electron-donating groups on the aryl ring can increase the electron density of the alkyne, potentially facilitating the oxidative addition step in the catalytic cycle. Conversely, electron-withdrawing groups can decrease the reactivity. researchgate.net
Furthermore, the presence of an aryl group can influence the regioselectivity and stereoselectivity of other reactions, such as cyclization and addition reactions, by exerting steric control or by participating in the reaction mechanism through its π-system.
| Aryl Substituent (on alkyne) | Reaction Type | General Outcome |
| Electron-donating groups | Sonogashira Coupling | May increase reaction rate. researchgate.net |
| Electron-withdrawing groups | Sonogashira Coupling | May decrease reaction rate. researchgate.net |
Derivatization to Esters and Carbamates and their Synthetic Utility
The hydroxyl group of this compound and its derivatives is a prime site for derivatization, most commonly to form esters and carbamates. These derivatives not only serve as protecting groups but also open up new avenues for synthetic transformations.
Esters are readily prepared by reacting the alcohol with acyl chlorides or acid anhydrides, often in the presence of a base or an acylation catalyst. docbrown.infoorganic-chemistry.org The resulting esters can undergo a variety of reactions. For instance, propargylic acetates can participate in gold-catalyzed rearrangements to form α-iodoenones.
Carbamates are typically synthesized by reacting the alcohol with an isocyanate or by using reagents like chlorosulfonyl isocyanate. nih.govgoogle.com Carbamate (B1207046) derivatives of this compound have shown significant utility in cyclization reactions. For example, allenic carbamates, which can be synthesized from the corresponding propargyl alcohol, can undergo gold-catalyzed oxycyclization to form 1,3-oxazin-2-ones. The carbamate group can also act as a directing group in various metal-catalyzed C-H activation and functionalization reactions.
The synthetic utility of these derivatives lies in their ability to undergo transformations that are not readily accessible with the parent alcohol. The ester or carbamate moiety can influence the stereochemical outcome of reactions and can be readily cleaved to regenerate the alcohol or to reveal a different functional group.
| Derivative | Synthetic Utility | Example Transformation |
| Ester (Acetate) | Rearrangement precursor | Gold-catalyzed rearrangement to α-iodoenones |
| Carbamate | Cyclization precursor | Gold-catalyzed oxycyclization to 1,3-oxazin-2-ones |
Catalysis Research Involving 1 Penten 4 Yn 3 Ol As a Substrate
Performance Assessment of Palladium-Based Catalysts in Hydrogenation
Palladium-based catalysts are widely recognized for their efficacy in hydrogenation reactions, particularly the selective semi-hydrogenation of alkynes to alkenes. The study of substrates containing both double and triple bonds, such as the 1-penten-4-yne (B3291226) core of 1-penten-4-yn-3-ol, is crucial for understanding catalyst selectivity.
Research in this area has utilized the hydrogenation of 1-penten-4-yne to analyze the effects of isomerization and conjugation in the partial hydrogenation of ene-yne systems. researchgate.net Such studies are fundamental to developing more selective heterogeneous catalysts for these complex transformations. researchgate.net The primary challenge in the hydrogenation of an ene-yne like this compound is to control the reaction to achieve the desired product, whether it be the diene, the partially hydrogenated alkene-alcohol, or the fully saturated pentanol.
The selectivity of palladium catalysts can be influenced by various factors, including the catalyst support, the presence of additives or promoters, and the reaction conditions. The goal is often to selectively reduce the alkyne group without affecting the alkene group or to prevent over-hydrogenation to the corresponding alkane.
Table 1: Potential Products from the Hydrogenation of this compound
| Starting Material | Potential Product (Selective Alkyne Hydrogenation) | Potential Product (Selective Alkene Hydrogenation) | Potential Product (Full Hydrogenation) |
| This compound | 1,4-Pentadien-3-ol | 4-Pentyn-3-ol | 3-Pentanol |
This table is illustrative of the possible reaction pathways and does not represent specific experimental yields.
Investigation of Acidic Ionic Liquids in Allylic Rearrangement Processes
Allylic rearrangement is a significant reaction in organic synthesis, often catalyzed by acids. Acidic ionic liquids have emerged as novel catalysts and solvents for such processes due to their unique properties, including low volatility and tunable acidity. However, a comprehensive review of the scientific literature indicates a lack of specific studies focused on the use of acidic ionic liquids to catalyze the allylic rearrangement of this compound. While the allylic alcohol moiety in the compound suggests it could undergo such a rearrangement, dedicated research in this specific context is not presently available.
Efficiency of Platinum Complexes in Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and is most commonly catalyzed by platinum complexes. nih.gov This reaction can proceed across either the alkene or the alkyne functionality in a molecule like this compound. The prevalent mechanism for this transformation is the Chalk-Harrod mechanism, which involves the oxidative addition of the hydrosilane to the platinum center, coordination of the unsaturated substrate, migratory insertion, and reductive elimination to yield the silylated product. wikipedia.orgresearchgate.net
Despite the widespread use of platinum catalysts for the hydrosilylation of both alkenes and alkynes, specific research detailing the efficiency, selectivity, and reaction kinetics for the hydrosilylation of this compound is not readily found in the existing literature. General principles suggest that the reaction could lead to various products, including silylation at the alkyne (forming a vinylsilane) or at the alkene, but empirical data on catalyst performance with this particular substrate is needed for a conclusive assessment.
Insights into General Organometallic Catalytic Systems
The dual functionality of this compound makes it a valuable substrate for probing the behavior of various organometallic catalytic systems. The presence of both a "hard" alkyne and a "soft" alkene π-system allows for the study of chemoselectivity in catalysts based on transition metals like palladium and platinum.
Research has confirmed that the 1-penten-4-yne framework is a relevant system for investigating the complexities of partial hydrogenation on palladium-based catalysts. researchgate.net These studies contribute to a broader understanding of how to design catalysts that can differentiate between multiple unsaturated sites within a single molecule. researchgate.net While its use in palladium-catalyzed hydrogenation is noted, its application as a substrate in other significant organometallic reactions, such as platinum-catalyzed hydrosilylation, remains an area with limited specific research. The study of this compound in the broader context of organometallic chemistry provides valuable insights into reaction mechanisms and catalyst design for selective organic transformations.
Biological Activity of 1 Penten 4 Yn 3 Ol and Its Analogues
Overview of Reported Biological Activities
1-Penten-4-yn-3-ol and its structural analogues have been investigated for a range of biological activities, demonstrating their potential in various pharmacological and agricultural applications. The unique chemical structure, characterized by the presence of both alkene and alkyne functional groups, makes this scaffold a versatile starting point for developing bioactive molecules. ontosight.aismolecule.com
One of the most well-documented biologically active analogues is Ethchlorvynol (1-chloro-3-ethyl-1-penten-4-yn-3-ol), which was historically used as a sedative and hypnotic drug for the short-term management of insomnia. drugbank.comnih.gov Its use has largely been superseded by other medications. nih.gov
Derivatives of the core structure have shown promising antimicrobial properties. For instance, 3-Methyl-1-penten-4-yn-3-ol (B105895) has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Further modifications to the pentene skeleton have yielded compounds with broad-spectrum activity. A study on novel 1,4-pentadien-3-one derivatives containing a sulfonamide moiety revealed significant antifungal, antibacterial, and antiviral properties. nih.gov
In the realm of neuroscience, certain analogues have been explored for their effects on the central nervous system. Research into 1,3-diyne compounds , synthesized from a pentenynol precursor, identified several derivatives with protective effects against corticosterone-induced damage in PC12 cells. rsc.org One compound, in particular, exhibited antidepressant-like effects in behavioral studies, marking it as a potential lead for new antidepressant agents. rsc.org
| Compound/Analogue Class | Reported Biological Activity | Context/Key Finding |
|---|---|---|
| Ethchlorvynol | Sedative, Hypnotic | Formerly used for short-term treatment of insomnia. drugbank.comnih.gov |
| 3-Methyl-1-penten-4-yn-3-ol | Antimicrobial | Exhibits inhibitory activity against various bacteria. |
| 1,4-Pentadien-3-one Derivatives | Antifungal, Antibacterial, Antiviral | Derivatives with sulfonamide moieties show broad-spectrum activity. nih.gov |
| 1,3-Diyne Compounds | Antidepressant-like | Showed protective effects on neuronal cells and antidepressant activity in mice. rsc.org |
| Alkynyl Derivatives of Tetrahydropyrimidines | Muscarinic Agonist | Showed selective agonist activity at m1 muscarinic receptors, relevant for Alzheimer's disease research. utoledo.edu |
Pharmacological Implications and Design of Biologically Active Compounds
The primary pharmacological significance of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. ontosight.aismolecule.com Its reactive functional groups are amenable to a wide range of chemical transformations, allowing for the strategic design of novel therapeutic and agricultural agents. smolecule.comontosight.ai
A notable industrial application is the use of 3-Methyl-1-penten-4-yn-3-ol as a key intermediate in the Isler synthesis of vitamin A acetate (B1210297), demonstrating its utility in producing essential biomolecules.
More recent research focuses on using the pentenynol scaffold to design novel drug candidates. For example, a series of 1,3-diyne compounds were intentionally designed and synthesized based on a pentenynol structure to explore potential antidepressant effects. rsc.org This work led to the identification of a lead compound (7a ) that demonstrated significant antidepressant-like activity in preclinical models, validating the use of this scaffold for CNS drug discovery. rsc.org
Similarly, the design of novel pesticides has leveraged this chemical framework. By incorporating a sulfonamide moiety into a 1,4-pentadien-3-one structure, researchers developed compounds with potent antimicrobial and antiviral activities. nih.gov These findings suggest that active splicing of this scaffold with other pharmacophores can significantly enhance biological activity, providing new avenues for the development of effective agricultural agents. nih.gov The potential to create intermediates for pharmaceuticals and agrochemicals is also noted for various substituted analogues, including carbamate (B1207046) and phenoxyphenyl derivatives. ontosight.aiontosight.ai
Structure-Activity Relationship Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. Several studies on this compound analogues have provided insights into how specific structural modifications influence their pharmacological effects.
Muscarinic Receptor Agonists for Alzheimer's Disease: In the development of treatments for Alzheimer's disease, selective activation of the m1 muscarinic acetylcholine (B1216132) receptor is a key therapeutic strategy. A study of tetrahydropyrimidine (B8763341) derivatives revealed the importance of an alkynyl group for activity. It was suggested that alkynyl derivatives could form specific interactions with the amino acid residue Asn382 in the m1 receptor. utoledo.edu This interaction is believed to contribute to the enhanced potency and selectivity of these compounds, highlighting a clear SAR where the presence and placement of the alkyne functionality are critical for targeted biological activity. utoledo.edu
Antimicrobial and Antiviral Agents: A detailed SAR study was conducted on a series of 1,4-pentadien-3-one derivatives containing a sulfonamide moiety. nih.gov The study demonstrated that specific substitutions on the aromatic rings of the structure led to significant variations in antifungal, antibacterial, and antiviral potency.
Antifungal Activity: Compound E6 was found to have moderate activity against Phytophthora litchii, with an EC50 value of 0.5 µg/mL, which approached the potency of the commercial fungicide azoxystrobin (B1666510) (0.3 µg/mL). nih.gov
Antiviral Activity: Compound E17 showed remarkable in vivo activity against the tobacco mosaic virus (TMV). Its intermolecular binding force (Kd) was measured at 0.002 µM, indicating a much stronger binding affinity than the commercial agent ningnanmycin (B12329754) (Kd = 0.121 µM). nih.gov
These results underscore how targeted chemical modifications to the core structure can produce highly potent and specific agents.
| Compound | Target/Organism | Activity Measurement (Value) | Comparison |
|---|---|---|---|
| Compound E6 | Phytophthora litchii (Fungus) | EC50 (0.5 µg/mL) | Comparable to Azoxystrobin (0.3 µg/mL). nih.gov |
| Compound E17 | Tobacco Mosaic Virus (TMV) | Kd (0.002 µM) | Significantly more potent than Ningnanmycin (0.121 µM). nih.gov |
Antidepressant Agents: The investigation into 1,3-diyne compounds also involved preliminary SAR exploration. rsc.org Researchers modified the hydroxyl group of the parent alcohol by creating different esters to synthesize compounds 9a and 9b . The evaluation of these and other synthesized analogues against corticosterone-injured PC12 cells led to the identification of five compounds with significant protective activity, with compound 7a emerging as the most promising lead candidate for its concentration-dependent antidepressant-like effects. rsc.org This demonstrates a classic SAR approach where modifying a functional group directly impacts the desired biological outcome.
Future Research Directions and Emerging Perspectives for 1 Penten 4 Yn 3 Ol
Development of Novel and Sustainable Catalytic Systems for Transformations
The transformation of 1-penten-4-yn-3-ol and related vinyl ethynyl (B1212043) carbinols is heavily reliant on catalysis. Future efforts are directed towards creating more efficient, selective, and environmentally benign catalytic systems. A key trend is the move away from stoichiometric reagents and precious metal catalysts towards more sustainable alternatives. sioc-journal.cnrsc.org
Research has demonstrated the use of various transition metals for reactions involving the alkene and alkyne groups. smolecule.com For instance, palladium catalysts are effective for hydrogenation, while ruthenium catalysts can facilitate complex rearrangements and couplings. smolecule.commpg.dersc.org An emerging area is the use of earth-abundant metals, such as cobalt, in electrochemical reductive couplings of alkenes and alkynes, a process that aligns with green chemistry principles by avoiding bulk reducing agents. sioc-journal.cn Another sustainable approach involves using nickel(II)-salts with water as a hydrogen source for stereoselective semi-hydrogenation of alkynes. rsc.org The development of recyclable nanocatalysts, such as those supported on graphitic carbon or silica, also represents a significant step towards sustainable chemical production. nih.gov
| Catalyst System | Transformation Type | Key Features & Research Findings |
| Palladium-based | Hydrogenation | Used in continuous-flow liquid-phase conditions for the hydrogenation of the unsaturated bonds. smolecule.com |
| Ruthenium-based | Rearrangement / Coupling | Forms ten-membered ruthenacycles with vinyl carbenes smolecule.com; promotes alkene-alkyne couplings in aqueous media. rsc.org |
| Cobalt-based (Electrochem.) | Reductive Coupling | Provides excellent regioselectivity and high yields (up to 90%) for alkene-alkyne coupling, avoiding stoichiometric reductants. sioc-journal.cn |
| Nickel(II)-salts | Semi-hydrogenation | Utilizes water as a sustainable hydrogen source, with ligand choice directing Z- or E-alkene formation. rsc.org |
| Perrhenate/Mo(VI) | Rearrangement | Efficiently catalyzes the rearrangement of related α-acetylenic alcohols to α,β-unsaturated carbonyls. mdpi.com |
| Recyclable Nanocatalysts | Alkyne Functionalization | Systems like nano-Ag/graphitic carbon nitride are being developed for various alkyne transformations, emphasizing reusability. nih.gov |
Exploration of New Synthetic Pathways for High-Value Compounds
This compound is a valuable precursor for synthesizing more complex organic molecules due to its reactive functional groups. smolecule.com Future research will likely focus on leveraging its unique structure to access a wider array of high-value chemical entities for applications in pharmaceuticals, agrochemicals, and materials science. smolecule.comcymitquimica.com
The compound's ability to undergo rearrangements and participate in coupling reactions is central to its synthetic utility. smolecule.com For example, its rearrangement to form isomers like cis- and trans-3-methyl-2-penten-4-yn-1-ol provides important intermediates for further synthesis. smolecule.com A significant application is its use as a building block for vitamin A precursors, where its derivatives are reacted with larger carbon chains. mdpi.com Furthermore, its structural motif is integral to the synthesis of certain cytotoxic compounds, such as pluraflavin A aglycon. Recent developments include transition-metal-free, base-promoted three-component coupling reactions to rapidly construct stereodefined enynols. researchgate.net The reaction of its derivatives with thioamides in the presence of Ca(OTf)2 offers a chemo- and stereoselective route to functionalized thiazoles. researchgate.net
| Target Compound Class | Synthetic Strategy | Significance / Application |
| α,β-Unsaturated Carbonyls | Meyer-Schuster-type rearrangement | Important intermediates for fragrances, carotenoids, and vitamins. mdpi.com |
| Vitamin A Precursors | Rearrangement and subsequent C-C coupling | Provides a C6 building block for the total synthesis of Vitamin A. mdpi.com |
| Functionalized Thiazoles | Ca(OTf)2-catalyzed reaction with thioamides | Offers a high-yielding and stereoselective pathway to valuable heterocyclic compounds. researchgate.net |
| Cytotoxic Agents | Multi-step synthesis | The core structure is used in the synthesis of complex natural products like pluraflavin A aglycon. |
| Stereodefined Enynols | KOtBu-promoted three-component coupling | A straightforward, metal-free method for accessing structurally diverse alcohol compounds. researchgate.net |
| 1H-Cyclopenta[b]naphthalenes | Copper-catalyzed dimerization/cyclization | Creates highly conjugated, fluorescent molecules from (E)-1-en-4-yn-3-ol derivatives. researchgate.net |
Advanced Interdisciplinary Studies in Biological and Pharmacological Applications
While direct pharmacological applications of this compound are not established, its derivatives show significant potential, warranting advanced interdisciplinary investigation. smolecule.comontosight.ai The structural motif is present in molecules studied for therapeutic properties, suggesting its value as a scaffold in medicinal chemistry.
A notable example is the derivative NSC 680727, or 5-(2,4-dimethoxypyrimidin-5-yl)pent-1-en-4-yn-3-ol, which has been investigated for its potential anticancer activities. ontosight.ai The presence of the pentenynol side chain combined with a pyrimidine (B1678525) ring suggests possible interactions with biological targets like proteins or DNA. ontosight.ai The inherent reactivity of the vinyl and ethynyl groups, coupled with the hydroxyl moiety's ability to form hydrogen bonds, makes this class of compounds interesting for designing new bioactive molecules. Furthermore, the development of ruthenium-catalyzed alkene-alkyne couplings in aqueous media opens pathways for the derivatization of biomolecules like amino acids and peptides, suggesting future applications in bioconjugation and chemical biology. rsc.org
| Derivative / Application | Research Area | Potential Significance |
| NSC 680727 | Oncology | A derivative identified in cancer research screens for its potential anticancer properties. ontosight.ai |
| Pluraflavin A Aglycon | Medicinal Chemistry | The pentenynol structure is a key component in the synthesis of this cytotoxic agent. |
| Biomolecule Labeling | Chemical Biology | Ruthenium-catalyzed C-C bond formation using alkene and alkyne partners can be performed on peptides in aqueous media. rsc.org |
| General Pharmaceutical Development | Drug Discovery | The unique structure is of interest for creating new therapeutic agents due to its potential biological activity. smolecule.comontosight.ai |
Green Chemistry Principles in the Synthesis and Application of this compound
Integrating green chemistry principles into the synthesis and application of this compound is a critical direction for future research. This involves developing processes that reduce waste, use less hazardous materials, and improve energy efficiency. sioc-journal.cnunimi.it
Key strategies include the use of electrochemical methods, which replace stoichiometric chemical reagents with electricity, thereby minimizing waste. sioc-journal.cn The design of reactions that can be performed in water or other environmentally benign solvents is another major focus, as demonstrated by Ru-catalyzed couplings in aqueous media. rsc.org A significant advancement is the use of water as a sustainable hydrogen atom source in catalytic semi-hydrogenation reactions. rsc.org The development and utilization of recyclable catalysts, including various nanocatalyst systems, are paramount to reducing catalyst waste and improving process economy. nih.gov Furthermore, using captured CO2 as a C1 feedstock, for example in the carboxylative coupling of related propargylic alcohols, exemplifies a high-impact green chemistry approach. uliege.be
| Green Chemistry Principle | Research Application Example | Impact |
| Atom Economy | Electrochemical reductive coupling of alkenes and alkynes. sioc-journal.cn | Avoids the use of stoichiometric oxidizing or reducing agents, reducing chemical waste. |
| Use of Safer Solvents | Ruthenium-catalyzed couplings performed in aqueous media. rsc.org | Reduces reliance on volatile and often toxic organic solvents. |
| Use of Renewable Feedstocks | Using water as a hydrogen source for alkyne hydrogenation. rsc.org | Replaces traditional, often fossil-fuel-derived, hydrogen sources. |
| Catalysis | Development of recyclable nanocatalysts for alkyne functionalization. nih.gov | Allows for catalyst recovery and reuse, reducing cost and metal waste. |
| Carbon Dioxide Utilization | Carboxylative coupling of CO2 with related propargylic alcohols. uliege.be | Utilizes a greenhouse gas as a chemical feedstock for value-added products. |
Integration of Computational and Machine Learning Approaches for Reaction Prediction
The application of computational chemistry and machine learning is set to revolutionize how the reactivity and applications of molecules like this compound are explored. These in silico methods can predict reaction outcomes, elucidate mechanisms, and screen for potential biological activity, thereby accelerating the pace of discovery.
Computational studies have already been employed to understand the electronic structure of intermediates formed during its reactions. smolecule.com Methods like Density Functional Theory (DFT) have provided insights into the conformational preferences and reaction barriers of similar molecules. The next frontier is the application of machine learning (ML) and artificial intelligence (AI). While direct ML models for this compound are not yet prevalent, the principles are being applied in related areas of chemistry. For instance, ML models are used to predict chemical properties and biological activities in Quantitative Structure-Activity Relationship (QSAR) studies, which could be applied to predict the toxicity or pharmacological potential of its derivatives. researchgate.net Explainable AI models, such as those using SHapley Additive exPlanations (SHAP), can identify which molecular features are most critical for a given property, offering deeper insights than traditional methods. mdpi.com
| Computational Approach | Application Area | Potential for this compound Research |
| Quantum Chemistry (e.g., DFT) | Mechanistic Studies | Elucidating reaction pathways, transition states, and electronic structures of intermediates. smolecule.com |
| QSAR Modeling | Toxicology / Pharmacology | Predicting the biological activity or toxicity of novel derivatives based on their structure. researchgate.net |
| Machine Learning (e.g., CNN) | Reaction Prediction | Training models to predict the products and yields of reactions under various catalytic conditions. |
| Explainable AI (e.g., SHAP) | Feature Importance | Identifying which parts of the this compound scaffold are most influential for a desired property or reactivity. mdpi.com |
Q & A
Basic: What are the standard synthetic routes for 1-Penten-4-YN-3-OL, and how can purity be validated?
Answer:
Synthesis typically involves catalytic hydrogenation or allylic rearrangement of propargyl alcohol derivatives. For example, Lindlar catalysts or ligand-modified palladium nanoparticles can selectively hydrogenate acetylenic intermediates while preserving hydroxyl groups . Key steps include:
- Starting materials : Propargyl alcohols or chloroethyl derivatives (e.g., 1-chloro-3-ethylpent-1-en-4-yn-3-ol) .
- Reaction monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediates.
- Purity validation : Nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity (>95%), and elemental analysis for empirical formula verification .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign signals for the hydroxyl proton (δ ~2–5 ppm, broad), acetylenic carbons (δ ~70–90 ppm), and olefinic protons (coupling constants to confirm E/Z configuration) .
- IR spectroscopy : Confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups .
- Mass spectrometry (MS) : Molecular ion peak ([M+H]+) matching the molecular formula (e.g., C₅H₈O₂ for this compound) .
Advanced: How can researchers optimize reaction conditions for synthesizing this compound with high stereoselectivity?
Answer:
- Variable screening : Use a factorial design to test temperature (e.g., 0–50°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 1–5 mol% Pd) .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC to identify rate-determining steps.
- Statistical validation : Apply ANOVA to determine significant variables and optimize yield/stereoselectivity .
Advanced: How should contradictory spectroscopic data (e.g., conflicting NMR assignments) be resolved?
Answer:
- Cross-validation : Compare data with structurally similar compounds (e.g., 3-methyl-1-penten-4-yn-3-ol) and reference databases (e.g., EPA/NIH Mass Spectral Library) .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or employ computational methods (DFT) to predict chemical shifts .
- Error analysis : Assess instrumental limitations (e.g., magnetic field homogeneity in NMR) or sample preparation artifacts (e.g., solvent impurities) .
Advanced: What methodologies are recommended for studying the kinetic behavior of this compound in hydrogenation reactions?
Answer:
- Rate law determination : Conduct time-resolved sampling under controlled conditions (e.g., constant H₂ pressure) and fit data to kinetic models (zero/first/second order) .
- Activation energy : Use the Arrhenius equation with rate constants measured at multiple temperatures.
- Mechanistic probes : Isotopic labeling (e.g., D₂ instead of H₂) or trapping intermediates with quenching agents .
Advanced: How to design a robust experimental protocol for detecting degradation products of this compound under varying pH conditions?
Answer:
- Stress testing : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at elevated temperatures (40–60°C) .
- Analytical workflow : Use LC-MS/MS to identify degradation products and quantify stability (% remaining via UV-Vis calibration curves).
- Control groups : Include inert atmosphere (N₂) samples to differentiate oxidative vs. hydrolytic degradation pathways .
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
- Hazard assessment : Review Safety Data Sheets (SDS) for flammability (alkyne/alkene moieties) and reactivity (proximity of hydroxyl and triple bond) .
- Mitigation strategies : Use inert atmospheres (argon) during synthesis, avoid open flames, and employ fume hoods for volatile intermediates .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reaction systems?
Answer:
- Molecular modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) for the hydroxyl and acetylenic groups .
- Transition state analysis : Identify stereochemical outcomes of addition reactions (e.g., Markovnikov vs. anti-Markovnikov) via Gaussian or ORCA software .
- Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in epoxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
